molecular formula C17H18N4O2 B12941300 1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one CAS No. 40281-69-4

1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one

Cat. No.: B12941300
CAS No.: 40281-69-4
M. Wt: 310.35 g/mol
InChI Key: GVAHCQXYEDJVFN-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one is a complex organic compound with a unique structure that includes a benzyloxy group, a cyclopentyl group, and a purinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purinone derivative with a benzyloxy group, followed by the introduction of a cyclopentyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The purinone core can be reduced to form dihydropurinone derivatives.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) and organic solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include various benzoic acid derivatives, dihydropurinone derivatives, and substituted cyclopentyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the purinone core can interact with nucleic acids or proteins. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-5-phenyltetrazole: This compound has a similar benzyloxy group but a different core structure, leading to distinct biological activities.

    9-Cyclopentyl-1,9-dihydro-6h-purin-6-one: Lacks the benzyloxy group, which affects its chemical reactivity and biological properties.

Uniqueness

1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one is unique due to its combination of a benzyloxy group, a cyclopentyl group, and a purinone core. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research.

Properties

CAS No.

40281-69-4

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

9-cyclopentyl-1-phenylmethoxypurin-6-one

InChI

InChI=1S/C17H18N4O2/c22-17-15-16(20(11-18-15)14-8-4-5-9-14)19-12-21(17)23-10-13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2

InChI Key

GVAHCQXYEDJVFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=CN(C3=O)OCC4=CC=CC=C4

Origin of Product

United States

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